

# An In-depth Technical Guide to the Physicochemical Properties of Desoxycarbadox-D3

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Compound of Interest				
Compound Name:	Desoxycarbadox-D3			
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#### Introduction

Desoxycarbadox-D3 is the deuterium-labeled analogue of Desoxycarbadox, a principal metabolite of the veterinary antimicrobial agent Carbadox. Carbadox has been utilized for its growth-promoting and antibacterial properties in swine. However, concerns regarding the carcinogenicity and genotoxicity of both the parent compound and its metabolite, Desoxycarbadox, have led to regulatory scrutiny and restrictions in various regions.[1] The availability of a stable isotope-labeled internal standard like Desoxycarbadox-D3 is crucial for accurate quantification in metabolic, pharmacokinetic, and residue monitoring studies. This technical guide provides a comprehensive overview of the known physicochemical properties of Desoxycarbadox-D3, along with experimental protocols for its analysis and a visualization of its metabolic and toxicological pathways.

## **Physicochemical Properties**

Quantitative experimental data for several key physicochemical properties of **Desoxycarbadox-D3**, such as melting point, boiling point, and pKa, are not readily available in the public domain. The data presented below is a compilation of information from chemical databases and supplier specifications, including computed values. For context, properties of the non-deuterated parent compound, Desoxycarbadox, are also included where available.



Table 1: General and Chemical Identity of **Desoxycarbadox-D3** 

Property	Value	Source
IUPAC Name	trideuteriomethyl N-[(E)- quinoxalin-2- ylmethylideneamino]carbamate	PubChem
Synonyms	Trideuteriomethyl N- (quinoxalin-2- ylmethylideneamino)carbamat e	PubChem
CAS Number	1448350-02-4	PubChem
Molecular Formula	C11H7D3N4O2	PubChem
Molecular Weight	233.24 g/mol	PubChem
Appearance	Pale Yellow to Very Dark Brown Solid; White to off-white solid	Various Suppliers

Table 2: Physicochemical Data of Desoxycarbadox and its Deuterated Analog

Property	Desoxycarbadox- D3	Desoxycarbadox (non-deuterated)	Source
Molecular Weight	233.24 g/mol	230.22 g/mol	PubChem
logP (Computed)	Not Available	1.2	PubChem
Solubility	Soluble in DMSO (10 mM), Acetonitrile	Not specified	Various Suppliers
Melting Point	Not Available	Not Available	-
Boiling Point	Not Available	Not Available	-
рКа	Not Available	Not Available	-



#### **Experimental Protocols**

The accurate quantification of Desoxycarbadox residues in biological matrices is critical for regulatory and safety assessments. The following protocols are based on methodologies reported in the scientific literature for the analysis of Desoxycarbadox. Given the identical chemical behavior of **Desoxycarbadox-D3**, these methods are directly applicable when using it as an internal standard.

# Analysis of Desoxycarbadox in Swine Tissue by LC-MS/MS

This method is adapted from a procedure for the simultaneous determination of Carbadox and its metabolites in swine muscle and liver.

- 3.1.1. Sample Preparation (Extraction and Solid-Phase Extraction)
- Homogenization: Homogenize 2.0 g of tissue sample.
- Extraction: Add 10 mL of 2% metaphosphoric acid in 20% methanol. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. Collect the supernatant.
- Solid-Phase Extraction (SPE):
  - Condition a mixed-mode anion-exchange SPE cartridge (e.g., Oasis MAX) with 5 mL of methanol followed by 5 mL of water.
  - Load the supernatant onto the SPE cartridge.
  - Wash the cartridge with 5 mL of 5% ammonium hydroxide, followed by 5 mL of methanol.
  - Elute the analyte with 10 mL of 2% formic acid in methanol.
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of the initial mobile phase for LC-MS/MS analysis.

#### 3.1.2. LC-MS/MS Conditions



- LC Column: C18 column (e.g., 150 mm x 2.1 mm, 5 μm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: Acetonitrile.
- Gradient Elution: A suitable gradient program should be developed to achieve optimal separation. For example, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B.
- Flow Rate: 0.2 mL/min.
- Injection Volume: 10 μL.
- Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.
- Detection: Multiple Reaction Monitoring (MRM). The precursor ion for Desoxycarbadox is [M+H]<sup>+</sup> at m/z 231.1, and a characteristic product ion for quantification is m/z 199.0.

# Mandatory Visualizations Metabolic Pathway of Carbadox

The following diagram illustrates the metabolic conversion of Carbadox to its primary metabolite, Desoxycarbadox.



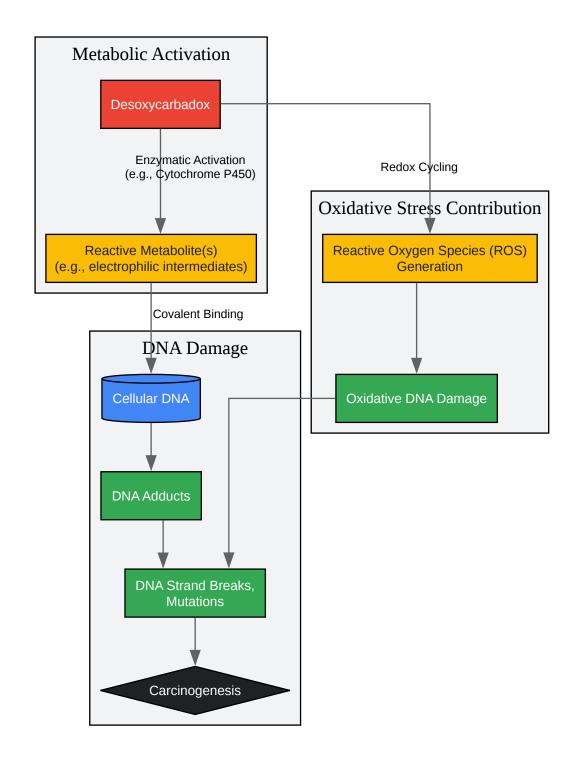
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Caption: Metabolic pathway of Carbadox to Desoxycarbadox and QCA.

#### **Proposed Genotoxicity Mechanism of Desoxycarbadox**

The genotoxicity of Desoxycarbadox is believed to be a key factor in its carcinogenicity. The proposed mechanism involves metabolic activation and subsequent interaction with DNA.





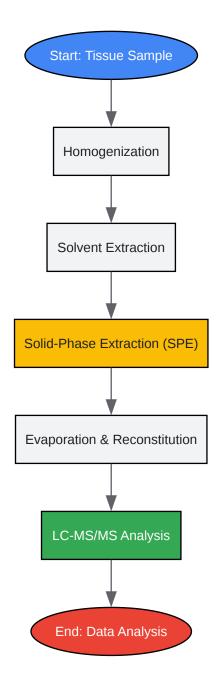
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Caption: Proposed mechanism of Desoxycarbadox-induced genotoxicity.

## **Experimental Workflow for LC-MS/MS Analysis**



The logical flow of the experimental protocol for analyzing Desoxycarbadox in biological samples is depicted below.



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Caption: Workflow for the analysis of Desoxycarbadox in tissue samples.

#### Conclusion



**Desoxycarbadox-D3** serves as an indispensable tool for the bioanalytical monitoring of its non-deuterated, toxicologically significant counterpart. While a complete experimental profile of its physicochemical properties is not yet available, the existing data on its chemical identity and the established analytical methodologies provide a solid foundation for its use in research and regulatory settings. The elucidated metabolic and genotoxic pathways of Desoxycarbadox underscore the importance of sensitive and accurate detection methods, for which **Desoxycarbadox-D3** is essential. Further research to experimentally determine the fundamental physicochemical constants of **Desoxycarbadox-D3** would be beneficial for a more complete understanding of its behavior.

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#### References

- 1. CARBADOX (addendum) (JECFA Food Additives Series 51) [inchem.org]
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